molecular formula C6H11NO5 B12635606 Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester CAS No. 920269-18-7

Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester

Cat. No.: B12635606
CAS No.: 920269-18-7
M. Wt: 177.16 g/mol
InChI Key: HVUXHBKHQFCCLJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound follows IUPAC naming conventions for branched-chain nitro esters:

  • Parent chain : Propanoate (3-carbon ester backbone)
  • Substituents :
    • 2-hydroxy group
    • 2-methyl branch
    • 3-nitro functional group
    • Ethyl ester at position 1

IUPAC name : Ethyl 2-hydroxy-2-methyl-3-nitropropanoate.

Property Value
CAS Registry Number 920269-18-7
Molecular Formula C₆H₁₁NO₅
Molecular Weight 177.155 g/mol
Exact Mass 177.064 Da
Topological Polar Surface Area 92.35 Ų

Alternative names include ethyl 3-nitro-2-hydroxy-2-methylpropionate and propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester.

Historical Context of Nitropropanoate Derivatives in Organic Chemistry

The chemistry of β-nitro alcohols and their ester derivatives originates from Louis Henry's 1897 discovery of the nitro-Mannich (aza-Henry) reaction. This landmark reaction established the synthetic pathway for creating β-nitroamine precursors that could be transformed into nitro alcohol esters through subsequent functionalization steps.

Key historical milestones:

  • Early 20th century : Empirical studies on nitroalkane reactivity revealed the stability challenges of tertiary nitro alcohols.
  • 1998 breakthrough : Development of acyclic stereoselective nitro-Mannich protocols enabled controlled synthesis of chiral β-nitroamine intermediates.
  • 21st century advances : Organocatalytic methods improved enantioselectivity in β-nitro alcohol ester synthesis, particularly for pharmaceutical building blocks.

The target compound represents an evolution in nitro ester chemistry, combining the stability of ester groups with the synthetic versatility of nitro alcohol functionality.

Position Within β-Nitro Alcohol Ester Structural Family

This ester belongs to a specialized subclass characterized by:

  • Geminal substitution pattern : Hydroxyl and methyl groups at C2
  • Nitro group positioning : β-nitro configuration relative to ester oxygen
  • Stereoelectronic features : Intramolecular hydrogen bonding between hydroxyl and nitro groups

Comparative structural analysis :

Compound Key Structural Differences
Ethyl 3-hydroxy-2-methylpropanoate Lacks nitro group at C3
Ethyl 2-nitropropanoate No hydroxyl or methyl substituents
Methyl 2-hydroxy-4-nitrobutanoate Longer carbon chain, different substitution pattern

The compound's unique substitution geometry enables distinct reactivity patterns in:

  • Nucleophilic additions at the nitro-bearing carbon
  • Tautomerization equilibria between nitro and aci-nitro forms
  • Chelation-assisted transformations in metal-catalyzed reactions

Properties

IUPAC Name

ethyl 2-hydroxy-2-methyl-3-nitropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c1-3-12-5(8)6(2,9)4-7(10)11/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUXHBKHQFCCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458664
Record name Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920269-18-7
Record name Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester typically involves esterification reactions. One common method is the esterification of 2-hydroxy-2-methyl-3-nitropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products

    Oxidation: 2-hydroxy-2-methyl-3-aminopropanoic acid.

    Reduction: 2-hydroxy-2-methyl-3-nitropropanoic acid.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C6H12O3
  • Molecular Weight: 132.159 g/mol
  • CAS Number: 80-55-7

This compound features a hydroxyl group and an ester functional group, which contribute to its reactivity and utility in various chemical processes.

Pharmaceutical Applications

  • Drug Formulation :
    • Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester is utilized in the formulation of pharmaceuticals due to its solubility and ability to enhance the bioavailability of active ingredients. Its structure allows for effective incorporation into various drug delivery systems.
  • Analgesic and Anti-inflammatory Agents :
    • Research indicates that derivatives of this compound exhibit potential analgesic and anti-inflammatory properties. Studies have demonstrated that certain formulations can alleviate pain and inflammation in animal models, suggesting a pathway for developing new therapeutic agents.

Agricultural Applications

  • Pesticide Development :
    • This compound's efficacy as a pesticide has been explored in agricultural research. Its ability to act against specific pests while being less harmful to beneficial insects makes it a candidate for environmentally friendly pest control solutions.
  • Plant Growth Regulators :
    • Ethyl ester derivatives are investigated for their role in promoting plant growth. Research has shown that they can enhance root development and overall plant vigor when applied in appropriate concentrations.

Analytical Chemistry Applications

  • Chromatographic Techniques :
    • The compound is commonly used in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. It serves as a standard reference material due to its well-defined chemical properties, facilitating accurate measurements in complex mixtures .
  • Mass Spectrometry :
    • In mass spectrometry applications, this compound is utilized as a calibration standard due to its stability and predictable fragmentation patterns. This aids in the identification of unknown compounds during analysis.

Case Study 1: Pharmaceutical Efficacy

A study conducted on the analgesic properties of ethyl α-hydroxyisobutyrate demonstrated significant pain reduction in rodent models when administered at specific dosages. The results indicated a potential mechanism involving the modulation of inflammatory pathways .

Case Study 2: Agricultural Impact

Research evaluating the effectiveness of propanoic acid derivatives as pesticides showed promising results against common agricultural pests without adversely affecting non-target species. Field trials indicated a reduction in pest populations by up to 70% when applied at recommended rates .

Case Study 3: Analytical Method Development

A recent publication detailed the use of this compound in optimizing HPLC methods for analyzing complex biological samples. The study highlighted improvements in resolution and sensitivity, making it easier to detect trace levels of analytes .

Mechanism of Action

The mechanism by which propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester with structurally related ethyl esters of propanoic acid, highlighting substituents, molecular weights, and reported activities:

Compound Name Substituents (C2, C3) Molecular Formula Key Properties/Activities References
This compound -OH, -CH₃ (C2); -NO₂ (C3) C₇H₁₁NO₅ Hypothesized antimicrobial/oxidant activity*
Propanoic acid, ethyl ester None C₅H₁₀O₂ Antimicrobial; pineapple aroma contributor
3-(Methylthio)propanoic acid ethyl ester -SCH₃ (C3) C₆H₁₂O₂S Characteristic pineapple aroma; OAV >100
Propanoic acid, 2-methyl-, ethyl ester -CH₃ (C2) C₆H₁₂O₂ Fungal volatilome component; antimicrobial
Propanoic acid, 2-bromo-2-methyl-, ethyl ester -Br, -CH₃ (C2) C₆H₁₁BrO₂ Synthetic intermediate; potential reactivity
Propanoic acid, 2-hydroxy-, ethyl ester -OH (C2) C₅H₁₀O₃ Antioxidant; found in plant extracts

Notes:

  • OAV (Odor Activity Value): 3-(Methylthio)propanoic acid ethyl ester dominates pineapple aroma profiles, with OAVs exceeding 100 in Tainong No. 6 pineapple .
  • Antimicrobial Activity: Simple esters like propanoic acid ethyl ester inhibit fungal pathogens (e.g., Candida spp.) due to esterase interactions .
  • Antioxidant Role: Hydroxy-substituted esters (e.g., 2-hydroxy-propanoic acid ethyl ester) exhibit radical-scavenging properties, linked to their electron-donating groups .

Key Research Findings

Aroma Contributions: Ethyl esters of propanoic acid derivatives are critical in food flavor profiles. For example, 3-(methylthio)propanoic acid ethyl ester contributes to pineapple aroma (OAV = 78.06 µg/kg in Tainong No. 6 pineapple) , whereas simpler esters like ethyl hexanoate enhance fruity notes in baijiu and Western liquors .

Antimicrobial Mechanisms: Propanoic acid ethyl esters disrupt microbial membranes. For instance, Microbacterium testaceum B2 produces these esters to suppress fungal pathogens like Fusarium spp. .

Industrial Synthesis: Supercritical alcohol treatments (e.g., ethanol, methanol) promote esterification of bio-oil, yielding derivatives like propanoic acid ethyl ester without catalysts .

Structural-Activity Relationships: Hydroxy Groups: Enhance antioxidant capacity via radical stabilization (e.g., 2-hydroxy-propanoic acid ethyl ester in cinnamon endophytes) . Methylthio Groups: Increase volatility and aroma potency, as seen in pineapple metabolites . Nitro Groups: Likely reduce volatility but may confer unique reactivity in synthetic applications.

Biological Activity

Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester (CAS No. 920269-18-7) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁N₁O₅
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 920269-18-7

The compound features a propanoic acid backbone with a hydroxy group, a methyl group, and a nitro group attached to the second carbon, along with an ethyl ester functional group. This combination of functional groups grants the compound distinct chemical reactivity.

Synthesis

The synthesis of this compound typically involves the esterification of 2-hydroxy-2-methyl-3-nitropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is generally performed under reflux conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of propanoic acid compounds exhibit significant antimicrobial activity. A study highlighted that certain compounds structurally related to propanoic acid demonstrated efficacy against multidrug-resistant bacterial strains . The presence of hydroxyl and nitro groups is believed to enhance their interaction with microbial cell walls, leading to increased antibacterial effects.

Antioxidant Activity

Antioxidant properties have also been attributed to propanoic acid derivatives. A comparative study showed that compounds containing similar functional groups exhibited varying degrees of antioxidant activity, suggesting that the structural elements significantly influence their efficacy in scavenging free radicals . The nitro group in particular may play a role in enhancing these properties through bioreduction processes that generate reactive intermediates capable of interacting with cellular components.

Anticancer Potential

Propanoic acid derivatives have been explored for anticancer applications. For instance, related compounds have shown promising results in reducing cell viability in cancer cell lines such as A549 (non-small cell lung cancer), suggesting potential as anticancer agents . The mechanism may involve modulation of signaling pathways critical for cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The nitro group can be reduced to an amino group, forming reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
  • Hydrogen Bonding : The hydroxy and ester groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability.
  • Cell Signaling Modulation : The compound may alter signaling pathways related to inflammation or apoptosis, contributing to its pharmacological effects.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against multidrug-resistant bacteria.
Antioxidant PropertiesExhibited strong DPPH radical scavenging ability compared to standard antioxidants.
Anticancer ActivityReduced viability of A549 cells by over 50%, indicating potential as an anticancer agent.

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from other similar compounds:

Compound NameKey FeaturesBiological Activity
Propanoic acid, 2-hydroxy-2-methyl-, methyl esterMethyl instead of ethyl groupLower reactivity
Lactic acid, ethyl esterLacks nitro groupMinimal antimicrobial activity

Q & A

Basic: What are the recommended methods for synthesizing this compound, and what safety precautions should be implemented?

Answer:
The compound can be synthesized via esterification, where 2-hydroxy-2-methyl-3-nitropropanoic acid reacts with ethanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid). Key steps include:

  • Reaction setup : Maintain anhydrous conditions to avoid hydrolysis of the ester product.
  • Purification : Use fractional distillation or column chromatography to isolate the ester, followed by recrystallization for higher purity.
  • Safety : Adhere to GHS hazard classifications (Category 4 acute toxicity, H302; Category 2 skin irritation, H315). Use PPE (gloves, goggles), work in a fume hood, and ensure emergency eyewash/shower access .

Basic: What spectroscopic and analytical techniques are suitable for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 222.2372 g/mol for similar nitro esters) and fragmentation patterns .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve the hydroxy, nitro, and ester functional groups. Compare with NIST reference spectra for validation .
  • Infrared (IR) Spectroscopy : Identify peaks for nitro (1520–1350 cm1^{-1}), ester (1740–1720 cm1^{-1}), and hydroxyl groups (broad ~3300 cm1^{-1}) .
  • Chromatography : Gas chromatography (GC) with polar columns (e.g., Innowax) to assess purity .

Advanced: How does the nitro group influence the compound’s reactivity and stability under varying experimental conditions?

Answer:
The nitro group introduces steric hindrance and electron-withdrawing effects, impacting:

  • Acid-Base Behavior : The nitro group stabilizes the conjugate base of the hydroxy group, altering solubility in polar solvents.
  • Thermal Stability : Decomposition risks at elevated temperatures; thermogravimetric analysis (TGA) is advised to determine safe handling thresholds.
  • Redox Reactions : Potential for nitro reduction to amine derivatives under catalytic hydrogenation. Monitor via UV-Vis spectroscopy or cyclic voltammetry .

Advanced: How can researchers resolve contradictions in spectroscopic or thermochemical data during analysis?

Answer:
Contradictions often arise from impurities or instrumental artifacts. Mitigation strategies include:

  • Cross-Validation : Compare NMR, IR, and MS data with computational models (e.g., DFT calculations for predicted spectra).
  • Calibration : Use certified reference materials (CRMs) from NIST or analogous databases .
  • Replicate Experiments : Conduct triplicate measurements under controlled conditions to identify outliers.
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

Advanced: What methodologies are recommended for evaluating the compound’s bioactivity, such as antimicrobial effects?

Answer:
Design bioactivity assays as follows:

  • Microbial Assays : Use disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl lactate, nitro-free derivatives) to isolate the nitro group’s role .

Advanced: How can computational modeling optimize reaction conditions for scaled-up synthesis?

Answer:

  • Reaction Kinetics : Use software (e.g., Gaussian, ORCA) to model transition states and identify rate-limiting steps.
  • Solvent Optimization : Predict solvent effects (e.g., dielectric constant) on esterification yield via COSMO-RS simulations.
  • Thermodynamic Data : Leverage NIST thermochemistry databases to refine reaction enthalpy and entropy parameters .

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